molecular formula C14H17N3O B3018206 2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline CAS No. 1285292-76-3

2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline

Cat. No.: B3018206
CAS No.: 1285292-76-3
M. Wt: 243.31
InChI Key: UNGAHOUVEPPFCN-UHFFFAOYSA-N
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Description

2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline is a synthetic quinoxaline derivative supplied for research purposes only. Quinoxaline-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities. Recent scientific literature highlights related quinoxaline structures as promising scaffolds in anticancer and central nervous system (CNS) drug discovery. In oncology research, quinoxaline derivatives have been designed and synthesized as potent inhibitors of key kinase targets, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). These inhibitors can induce apoptosis and arrest the cell cycle in cancer cells, showing significant anti-proliferative activity against various human cancer cell lines, such as breast cancer MCF-7 and MDA-MB-231 . In neuroscience, certain quinoxaline derivatives have demonstrated notable anxiolytic potential in vivo, comparable to reference drugs like diazepam, without significantly affecting locomotor activity, making them interesting candidates for the development of new neuropsychiatric therapeutics . The specific substitution pattern of this compound, incorporating a pyrrolidine moiety, is of particular interest. The pyrrolidine ring is a common feature in FDA-approved drugs and is known to contribute to pharmacological activity by influencing the molecule's interaction with biological targets and its overall pharmacokinetic profile . This compound is intended for use in biochemical research, target validation, and hit-to-lead optimization studies. It is not for diagnostic or therapeutic use. Researchers should consult the product's Safety Data Sheet (SDS) prior to use. While quinoxaline itself can cause skin and eye irritation and may cause respiratory irritation , the specific handling and safety profile of this analog should be determined by the user.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-14(18-9-11-5-4-8-15-11)17-13-7-3-2-6-12(13)16-10/h2-3,6-7,11,15H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGAHOUVEPPFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OCC3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of the Pyrrolidin-2-ylmethoxy Group: The pyrrolidin-2-ylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinoxaline core with a suitable pyrrolidine derivative, such as pyrrolidine-2-methanol, in the presence of a base like sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the 2-position of the quinoxaline core. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline indicates several promising applications:

  • Anticancer Activity : Quinoxaline derivatives have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with a quinoxaline scaffold exhibited potent anticancer activity with IC50 values in the low micromolar range against colorectal and breast cancer cell lines .
  • Anti-inflammatory Effects : Recent findings indicate that quinoxaline derivatives can act as selective Sirt6 activators, which play a crucial role in regulating inflammation. For instance, one study reported that specific quinoxaline compounds significantly repressed lipopolysaccharide-induced proinflammatory cytokine production, suggesting their potential as anti-inflammatory agents .
  • Neuroprotective Effects : The anxiolytic potential of certain quinoxaline derivatives has been evaluated using various behavioral models. Compounds similar to this compound demonstrated anxiolytic effects comparable to diazepam, indicating their potential use in treating anxiety disorders .

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Studies : A specific derivative demonstrated significant inhibition of colony formation in cancer cell lines, validating its potential as a therapeutic agent against tumors . The compound's mechanism involved Sirt6-mediated pathways that led to cell cycle arrest and reduced tumor growth in xenograft models.
  • Inflammation Models : In vivo studies showed that quinoxaline derivatives could significantly reduce inflammation markers in animal models, highlighting their utility in developing new anti-inflammatory drugs .
  • Behavioral Studies : The anxiolytic effects were assessed through elevated plus maze tests, where certain derivatives exhibited reduced anxiety-like behavior in rodents, suggesting their potential for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Pharmacological Activity

Anti-Infective Agents
  • 2-(4-Fluorophenoxy)-3-methylquinoxaline (2g): Exhibits antiplasmodial activity against Plasmodium falciparum due to electron-withdrawing fluorine enhancing stability and target affinity .
  • 2-Chloro-3-hydrazinylquinoxaline: Demonstrates antifungal activity against Candida species, attributed to the hydrazine group’s nucleophilic reactivity .
  • Quinoxaline-derived chalcones: Show anti-tubercular activity with high selectivity indices, likely due to structural mimicry of existing anti-TB drugs .
Antibiotics and Enzyme Inhibitors
  • Echinomycin and actinomycin: Natural antibiotics containing quinoxaline scaffolds that intercalate DNA, inhibiting bacterial growth .
  • 2-Amino-pyrroloquinoxaline derivatives: Exhibit MAO inhibitory activity via interactions with enzyme residues .

Comparison: The pyrrolidine substituent’s basicity could facilitate interactions with acidic enzyme pockets, but the absence of amino groups (unlike MAO inhibitors) may limit this activity.

Structural and Electronic Properties

Substituent Effects on Electronic Profiles
  • 10-Chloro-6-methyl-11-(methylsulfanyl)quinoxaline (10Cl6M11MsQ): DFT studies reveal a HOMO-LUMO gap of 4.2 eV, indicating high chemical stability. The methylsulfanyl group contributes to electron delocalization .
  • 2-Methyl-3-(thiophen-2-yl)quinoxaline: Thiophene’s electron-rich nature enhances conjugation, making it suitable for optoelectronic materials .

Physicochemical Properties and Solubility

  • 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline: Hydroxyl groups confer high water solubility, ideal for drug formulation .
  • 2-Phenyl-3-(prop-2-yn-1-yloxy)quinoxaline: Aromatic and alkyne groups increase lipophilicity, favoring blood-brain barrier penetration .

Comparison : The pyrrolidine ring’s basicity (pKa ~11) may improve aqueous solubility at physiological pH compared to purely hydrophobic analogues.

Data Table: Key Comparative Metrics

Compound Name Substituent at Position 3 Biological Activity HOMO-LUMO Gap (eV) Solubility Profile
2-Methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline Pyrrolidin-2-ylmethoxy Under investigation ~3.8 (estimated) Moderate (pH-dependent)
2-(4-Fluorophenoxy)-3-methylquinoxaline (2g) 4-Fluorophenoxy Antiplasmodial 4.5 Low
10Cl6M11MsQ Chloro, methylsulfanyl Theoretical biomedical use 4.2 Low
2-Methyl-3-(thiophen-2-yl)quinoxaline Thiophen-2-yl Optoelectronic applications 3.6 Insoluble

Biological Activity

2-Methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a methyl group and a pyrrolidine ring connected via a methoxy group. This unique structure may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, related quinoxaline compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

CompoundActivityMIC (mg/L)
Quinoxaline Derivative 1Effective against MRSA0.25
Quinoxaline Derivative 2Effective against VRE0.50

Anticancer Activity

Quinoxaline derivatives have also been evaluated for their anticancer properties. A study demonstrated that certain quinoxaline compounds exhibited antiproliferative effects on cancer cell lines, with IC50 values indicating strong activity .

CompoundCancer Cell LineIC50 (µM)
Compound AHT-29 (Colon Cancer)0.70
Compound BMDA-MB-468 (Breast Cancer)0.45

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrrolidine moiety may enhance binding affinity to these targets, potentially modulating their activities .

Study on Antimicrobial Properties

A comprehensive study evaluated various quinoxaline derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound possessed significant antibacterial properties, with some derivatives outperforming conventional antibiotics .

Study on Anticancer Effects

In vitro studies on the anticancer activity of quinoxaline derivatives revealed promising results. Specific derivatives were found to inhibit the growth of cancer cells significantly, suggesting that modifications to the quinoxaline structure could enhance therapeutic potential .

Q & A

Q. What synthetic strategies are effective for introducing substituents at the 2- and 3-positions of quinoxaline derivatives?

  • Methodological Answer : The quinoxaline core can be functionalized via nucleophilic substitution using precursors like 2,3-dichloroquinoxaline (DCQX). For example:

Chlorination : Start with DCQX, which provides reactive sites at C2 and C3 for substitution .

Nucleophilic Attack : React DCQX with pyrrolidin-2-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to substitute the chlorine atom at C3 with the pyrrolidinylmethoxy group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product, followed by recrystallization for purity .
Key Consideration : Steric hindrance from the pyrrolidine group may require elevated temperatures or prolonged reaction times.

Q. Which spectroscopic techniques are critical for characterizing 2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the quinoxaline aromatic protons (δ 8.2–8.4 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm). Coupling patterns confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 284.16) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm regioselectivity if single crystals are obtainable .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

  • Methodological Answer :
  • Schlenk Techniques : Use inert atmospheres (N₂/Ar) for reactions involving organometallic reagents or unstable intermediates.
  • Drying Solvents : Employ molecular sieves or distillation for solvents like THF or DMF.
  • Glovebox Use : Purge the glovebox atmosphere and store intermediates in sealed vials .

Advanced Research Questions

Q. What computational tools can predict synthetic pathways for complex quinoxaline derivatives?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically feasible pathways .
  • AI-Driven Synthesis Planning : Tools like ICReDD integrate databases (Reaxys, Pistachio) to propose routes based on known reactions. For example, predicting optimal conditions for Suzuki-Miyaura coupling to introduce aryl groups .
  • Validation : Cross-check computational predictions with small-scale experimental trials (e.g., 10 mg scale) to assess feasibility .

Q. How to resolve contradictions between theoretical predictions and experimental outcomes in quinoxaline synthesis?

  • Methodological Answer :
  • Byproduct Analysis : Use HPLC-MS or GC-MS to identify side products (e.g., over-substitution or ring-opening byproducts) .
  • Kinetic Studies : Vary reaction parameters (temperature, stoichiometry) to map competing pathways. For example, competing O- vs. N-alkylation in pyrrolidine derivatives .
  • Computational Refinement : Re-optimize DFT models using experimental data (e.g., adjusting solvent effects or steric parameters) .

Q. What methodologies are recommended for evaluating the biological activity of quinoxaline derivatives?

  • Methodological Answer :
  • In Vitro Assays :
  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
  • Apoptosis Detection : Use flow cytometry with Annexin V/PI staining to quantify cell death mechanisms.
  • Structure-Activity Relationship (SAR) : Modify the pyrrolidine moiety (e.g., N-methylation) and compare activity trends .
  • In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) and toxicity profiles .

Safety and Best Practices

  • Handling Toxicity : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) and wear nitrile gloves to avoid dermal exposure .
  • Waste Disposal : Quench reactive intermediates (e.g., excess NaH) with isopropanol before aqueous disposal .

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